8-Ethylquinoline-4-carboxylic acid
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Biological Inquiry
The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. researchgate.net A pivotal moment in its history was the isolation of quinine, a quinoline alkaloid from the cinchona tree, which became a cornerstone in the treatment of malaria. researchgate.net This discovery spurred extensive research into quinoline and its derivatives, revealing a remarkable spectrum of biological activities.
Quinoline-based compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. researchgate.net The versatility of the quinoline ring allows for the introduction of various substituents, which can modulate the compound's pharmacological and physicochemical properties. This has made the quinoline scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Overview of Quinoline-4-carboxylic Acid as a Core Structure in Chemical Synthesis
Within the diverse family of quinoline derivatives, quinoline-4-carboxylic acids represent a particularly important subclass. hmdb.ca Also known as cinchoninic acids, these compounds are characterized by a carboxylic acid group at the 4-position of the quinoline ring system. hmdb.ca This structural motif is a key pharmacophore in numerous biologically active molecules.
The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry, with several named reactions providing reliable routes to this scaffold. The most prominent among these are the Doebner reaction and the Pfitzinger reaction.
The Doebner Reaction: This method typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid. sci-hub.se
The Pfitzinger Reaction: This reaction utilizes an isatin (B1672199) and a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net
These synthetic methodologies have been refined over the years to improve yields, expand substrate scope, and incorporate principles of green chemistry, such as the use of microwave irradiation or solvent-free conditions.
Importance of Substitution Patterns in Quinoline Chemistry, with Emphasis on the 8-Position
The biological activity and physical properties of quinoline derivatives are highly dependent on the nature and position of substituents on the ring system. The electronic properties of the quinoline nucleus, with its electron-withdrawing nitrogen atom, influence the reactivity and regioselectivity of substitution reactions.
Electrophilic substitution reactions, such as nitration, typically occur on the benzene (B151609) ring portion of the quinoline molecule, favoring the 5- and 8-positions. This is because the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The intermediates formed by attack at the 5- and 8-positions are more stable as the aromaticity of the pyridine ring is preserved.
The 8-position is of particular interest in the design of bioactive compounds. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent, and its derivatives have been explored for a wide range of therapeutic applications. mdpi.com Substitution at the 8-position can significantly impact the molecule's conformation and its ability to interact with biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-ethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-10(12(14)15)6-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
OITOTRKRSUTPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Ethylquinoline 4 Carboxylic Acid and Its Analogues
Classical and Contemporary Synthetic Routes for Quinoline-4-carboxylic Acids
The construction of the quinoline (B57606) ring system can be achieved through various named reactions, each with its own set of advantages and limitations. The Doebner, Pfitzinger, and Doebner–Miller reactions represent some of the most fundamental and widely utilized methods for the preparation of quinoline-4-carboxylic acids and their derivatives. wikipedia.orgwikipedia.orggeneseo.edu These reactions have been the subject of numerous studies and modifications to improve yields, expand substrate scope, and introduce diverse functionalities onto the quinoline scaffold. researchgate.net
Doebner Reaction and its Modifications for Quinoline-4-carboxylic Acid Formation
The Doebner reaction is a three-component reaction that provides a direct route to 2-substituted quinoline-4-carboxylic acids. mdpi.com It involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org The reaction is a valuable tool for accessing a variety of quinoline derivatives, as the substituents on the aniline and aldehyde can be readily varied. nih.gov
Over the years, various modifications to the original Doebner reaction have been developed to enhance its efficiency and applicability. These modifications often involve the use of different catalysts, such as Lewis acids or Brønsted acids, and alternative solvent systems to improve reaction rates and yields. mdpi.comtandfonline.com For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction. researchgate.net Furthermore, the development of hydrogen-transfer versions of the Doebner reaction has expanded its utility to include anilines with electron-withdrawing groups, which are often poor substrates in the conventional reaction. nih.govacs.org
The precise mechanism of the Doebner reaction is still a subject of some discussion, with two primary pathways proposed. wikipedia.org One proposed mechanism begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-keto carboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org
An alternative mechanism suggests that the reaction initiates with the formation of a Schiff base from the aniline and the aldehyde. This Schiff base then reacts with the enol form of pyruvic acid, leading to the same aniline derivative intermediate as in the first proposed mechanism, which then cyclizes and dehydrates to the final product. wikipedia.org
The regioselectivity of the Doebner reaction is primarily determined by the substitution pattern of the aniline. The cyclization step involves an electrophilic attack on the aniline ring, and the position of this attack is directed by the electronic properties of the substituents on the ring.
The order of addition of reactants in the Doebner reaction can influence the reaction outcome, although this aspect is not as extensively documented as other parameters. The formation of the initial intermediate, whether it be the β,γ-unsaturated α-keto carboxylic acid or the Schiff base, is dependent on the relative rates of the competing initial reactions.
Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis from Isatins
The Pfitzinger reaction provides an alternative and versatile method for the synthesis of quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The reaction is known for its ability to produce a wide range of substituted quinoline-4-carboxylic acids, as both the isatin and the carbonyl component can be varied. researchgate.net
The general mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Product |
| Isatin | Carbonyl Compound (with α-methylene) | Strong Base (e.g., KOH) | Substituted Quinoline-4-carboxylic acid |
Table 1: General Reactants and Products of the Pfitzinger Reaction
The Pfitzinger reaction can be adapted to introduce substituents at the 8-position of the quinoline ring by using appropriately substituted isatins. For example, the use of a 6-substituted isatin in a Pfitzinger reaction will result in the formation of a 7-substituted quinoline-4-carboxylic acid. To obtain an 8-substituted quinoline-4-carboxylic acid, a 7-substituted isatin would be required.
For instance, the synthesis of 7-hydroxyquinoline-4-carboxylic acid has been achieved starting from 6-bromoisatin. google.com This suggests that by selecting the appropriate starting isatin, a variety of functional groups can be introduced at different positions on the quinoline ring.
Doebner–Miller Reaction for 2-Alkyl-8-quinoline Carboxylic Acid Synthesis
The Doebner–Miller reaction is a well-established method for the synthesis of quinolines, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org While the classical Doebner-Miller reaction often leads to complex mixtures, improved procedures have been developed.
A notable application of an improved Doebner–Miller reaction is the synthesis of 2-methyl-8-quinoline carboxylic acid from anthranilic acid and crotonaldehyde. geneseo.edutandfonline.com This reaction, carried out in a two-phase system with a phase transfer catalyst, provides a convenient route to this key intermediate. tandfonline.com The resulting 2-methyl group can then be further functionalized, for example, by alkylation, to produce other 2-alkyl-8-quinoline carboxylic acids. geneseo.edutandfonline.com This approach highlights the utility of the Doebner-Miller reaction in accessing specifically substituted quinoline carboxylic acids.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Product |
| Anthranilic acid | Crotonaldehyde | 2-Methyl-8-quinoline carboxylic acid |
Table 2: Example of an Improved Doebner-Miller Reaction
Conrad–Limpach Synthesis and its Relevance to Quinoline-4-carboxylic Acids
The Conrad–Limpach synthesis, discovered in 1887, is a classical method for preparing 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The process begins with the reaction of an aniline with a β-ketoester to form a Schiff base intermediate. wikipedia.orgmdpi.com This intermediate undergoes a thermally induced cyclization, typically at high temperatures (around 250 °C), to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgnih.gov The use of high-boiling, inert solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org
The mechanism proceeds through an initial attack of the aniline on the keto group of the β-ketoester, followed by dehydration to form an enamine or Schiff base. wikipedia.orgyoutube.com A key step is the high-temperature electrocyclic ring-closing onto the aromatic ring, which is followed by the elimination of an alcohol to yield the final product. wikipedia.orgnih.gov The product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with its corresponding quinolin-4(1H)-one form, with the keto form often predominating. wikipedia.orgresearchgate.net While the classic Conrad-Limpach reaction yields 4-hydroxyquinolines, modifications and alternative strategies are necessary to introduce the carboxylic acid group at the 4-position, as this method does not directly produce quinoline-4-carboxylic acids. jptcp.commdpi.com
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis has introduced a variety of advanced strategies to improve the efficiency, selectivity, and environmental footprint of quinoline synthesis. These include the use of transition-metal catalysts, metal-free conditions, and innovative energy sources like microwaves.
Transition Metal-Catalyzed Reactions for Quinoline Scaffolds
Transition-metal catalysis has become a dominant tool for constructing complex heterocyclic compounds, including quinolines. ias.ac.in These methods offer high efficiency and the ability to create diverse substitution patterns that are difficult to achieve with classical methods. ias.ac.inacs.org Catalysts based on metals like copper, iron, palladium, ruthenium, and cobalt have been successfully employed. ias.ac.infrontiersin.org
These reactions often proceed through mechanisms such as C-H functionalization, coupling reactions, and dehydrogenative coupling. acs.orgfrontiersin.org For instance, copper-catalyzed one-pot methods have been developed that involve the reaction of anilines and aldehydes, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in Iron-catalyzed three-component tandem reactions of aromatic amines, glyoxylic esters, and α-ketoesters provide a convenient route to quinoline-2,4-dicarboxylates. acs.org The versatility of these catalysts allows for the synthesis of a wide array of polysubstituted quinolines from readily available starting materials. eurekaselect.comias.ac.in
Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Feature | Reference |
|---|---|---|---|---|
| Copper | One-pot C-H functionalization | Anilines, Aldehydes | Uses molecular oxygen as an economical oxidant. | ias.ac.in |
| Iron | Three-component tandem reaction | Arylamines, Glyoxylic esters, α-ketoesters | Convenient route to quinoline-2,4-dicarboxylates. | acs.org |
| Manganese(I) | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohols, Primary amides | Direct synthesis of quinazolines, a related N-heterocycle. | frontiersin.org |
| Cobalt | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminoaryl alcohols, Nitriles | Ligand-free, cost-effective catalyst operating in air. | frontiersin.org |
Metal-Free and Ionic Liquid-Mediated Synthesis Protocols
In a move towards more sustainable chemistry, metal-free synthesis protocols have gained traction. These methods avoid the cost and potential toxicity associated with metal catalysts. acs.org A common approach is the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids. mdpi.com This reaction can be promoted by organocatalysts like p-toluenesulfonic acid (p-TSA). tandfonline.comresearchgate.net
Ionic liquids have also emerged as a green alternative to traditional organic solvents for quinoline synthesis. nih.gov An expedient, metal-free protocol for synthesizing substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This method involves the reaction of anilines and phenylacetaldehydes, offering advantages such as an environmentally friendly and recyclable reaction medium, high yields, and shorter reaction times. nih.gov
Microwave-Assisted Synthesis of Quinoline Carboxylic Acids
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. researchgate.net This technology has been successfully applied to the synthesis of quinoline-4-carboxylic acids and their derivatives, offering significant advantages over conventional heating methods. tandfonline.comnih.govresearchgate.net
The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.nettandfonline.com For example, quinoline-4-carboxylic acids have been efficiently synthesized from isatins and ketones under microwave irradiation in a basic medium. tandfonline.com Similarly, a rapid synthesis of quinoline-4-carboxylic acid derivatives was achieved by reacting N-arylbenzaldimines with 2-methoxy acrylates under indium(III) chloride catalysis and microwave activation, with reaction times as short as three minutes. nih.gov These methods are often cleaner, providing an efficient and quick pathway to the desired compounds. researchgate.nettandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of quinoline-4-carboxylic acids from isatin and ketones | Conventional | Several hours | Moderate | tandfonline.com |
| Microwave | 12.5 minutes | Greater than conventional | tandfonline.com | |
| Doebner reaction for quinoline-4-carboxylic acids | Conventional | Long reaction times | Low to moderate | researchgate.netresearchgate.net |
| Microwave | ~60 seconds | High yield | jptcp.comresearchgate.net |
Green Chemistry Approaches in Quinoline-4-carboxylic Acid Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of quinoline-4-carboxylic acids, this has led to the development of eco-friendly, one-pot multicomponent reactions. tandfonline.comresearchgate.net
A modified Doebner reaction has been developed using the organocatalyst p-toluenesulfonic acid (p-TSA) in a green solvent system of water and ethylene (B1197577) glycol. tandfonline.comresearchgate.net This approach offers mild reaction conditions, excellent conversion rates, and shorter reaction times. tandfonline.com Another green strategy involves the catalyst-free Doebner reaction of an aniline, pyruvic acid, and an aldehyde in ethanol, which simplifies the work-up process and avoids harsh reagents. cbijournal.com These methods highlight a shift towards more sustainable and environmentally benign synthetic routes in pharmaceutical chemistry. nih.govtandfonline.com
Catalytic Application of Novel Materials in Quinoline-4-carboxylic Acid Synthesis
The development of novel catalytic materials is at the forefront of improving synthetic efficiency. For the synthesis of 2-aryl-quinoline-4-carboxylic acids, new catalysts such as ionically tagged magnetic nanoparticles have been designed. acs.org One such catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, has been used to facilitate the condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) under solvent-free conditions. acs.org This catalyst demonstrates high efficiency and, being magnetic, can be easily recovered and reused, which is a significant advantage for industrial applications. acs.org Other novel materials, such as metal-organic frameworks (MOFs), have also been explored as catalysts for quinoline synthesis, offering high surface area and tunable catalytic sites. researchgate.net
Table of Compounds
Specific Synthesis Considerations for 8-Ethyl Substitution and 4-Carboxylic Acid Functionalization
The synthesis of 8-Ethylquinoline-4-carboxylic acid involves the strategic installation of two distinct functional groups onto the quinoline core: an ethyl group at the C8 position and a carboxylic acid at the C4 position. The order and method of these installations are critical to a successful synthetic route.
The introduction of a substituent at the C8 position of the quinoline ring is typically achieved by selecting an appropriately substituted aniline as a precursor in a classic quinoline synthesis.
Doebner-Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com To synthesize an 8-ethylquinoline (B27807), 2-ethylaniline (B167055) would be the logical choice for the aniline component. The reaction with an appropriate α,β-unsaturated aldehyde or ketone, such as acrolein or crotonaldehyde, would lead to the formation of the quinoline ring system with the ethyl group retained at the 8-position. wikipedia.orglookchem.com The reaction is catalyzed by acids like hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.com
Combes Quinoline Synthesis: The Combes reaction condenses an aniline with a β-diketone under acidic conditions. nih.govwikipedia.org Using 2-ethylaniline as the starting material and reacting it with a suitable β-diketone, followed by acid-catalyzed cyclization, would yield an 8-ethylquinoline derivative. The specific substitution pattern on the resulting quinoline depends on the structure of the β-diketone used. wikipedia.org
Direct C-H Functionalization: More recent methods involve the direct functionalization of the quinoline C-H bonds. While many palladium-catalyzed C-H functionalization reactions on quinoline N-oxides are selective for the C2 position, specific conditions have been developed for C8-selective arylation. acs.org Cobalt-catalyzed reactions have also shown high selectivity for the C8 position in the alkylation and dienylation of quinoline N-oxides. acs.orgnih.gov These methods could potentially be adapted for the introduction of an ethyl group at C8, although they often require the use of a directing group, such as an N-oxide, which would need to be removed in a subsequent step. acs.orgacs.org DFT computational studies suggest that the preference for C8 activation can be attributed to the greater nucleophilicity of the C8 position compared to C2 in quinoline N-oxide. acs.org
Table 1: Comparison of Strategies for C8-Ethyl Group Introduction
| Method | Precursor(s) | Conditions | Key Features |
|---|---|---|---|
| Doebner-Miller Reaction | 2-Ethylaniline, α,β-unsaturated carbonyl | Acid-catalyzed (e.g., HCl) | Builds the quinoline ring with the C8-substituent pre-installed. wikipedia.orgsynarchive.com |
| Combes Synthesis | 2-Ethylaniline, β-diketone | Acid-catalyzed (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines; substituent pattern depends on the diketone. wikipedia.org |
The quinoline-4-carboxylic acid moiety, also known as cinchoninic acid, is a common target in medicinal chemistry. researchgate.netijsr.net Several classical reactions are specifically designed to produce this structural feature.
Pfitzinger Reaction: This is a powerful and widely used method for synthesizing quinoline-4-carboxylic acids. researchgate.netwikipedia.org The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgjocpr.com The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound, cyclizes, and dehydrates to form the final quinoline-4-carboxylic acid. ijsr.netwikipedia.org To produce this compound, a substituted isatin (6-ethylisatin) would be required to react with a suitable carbonyl compound.
Doebner Reaction: Not to be confused with the Doebner-Miller reaction, the Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov For the synthesis of this compound, the reactants would be 2-ethylaniline, an appropriate aldehyde, and pyruvic acid. iipseries.orgnih.gov Recent advancements have focused on developing hydrogen-transfer versions of this reaction to improve yields, especially for anilines bearing electron-withdrawing groups. nih.gov
Table 2: Key Reactions for Quinoline-4-Carboxylic Acid Synthesis
| Reaction | Key Reactants | Product | Notes |
|---|---|---|---|
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | A versatile method where the substituents on the final quinoline are determined by the choice of isatin and carbonyl compound. wikipedia.orgjocpr.com |
While the direct synthesis of 4-carboxylic acids is common, another potential route could involve the synthesis of an 8-substituted quinoline-2-carboxylic acid followed by a rearrangement.
The synthesis of 8-substituted quinoline-2-carboxylic acids often starts from a corresponding substituted quinaldine (B1664567) (2-methylquinoline). For example, 8-hydroxy quinaldine can be oxidized using selenium dioxide to yield 8-hydroxyquinoline-2-carbaldehyde, which is then further oxidized with hydrogen peroxide in formic acid to give 8-hydroxyquinoline-2-carboxylic acid. nih.govresearchgate.net A similar sequence starting from 8-ethylquinaldine could theoretically yield 8-ethylquinoline-2-carboxylic acid.
The concept of "transposability," or the rearrangement of a carboxyl group from the 2-position to the 4-position of the quinoline ring, is not a standard or straightforward transformation in quinoline chemistry. Such a rearrangement would likely involve a complex multi-step sequence, potentially including ring-opening and re-cyclization reactions, and is not a commonly employed synthetic strategy. Direct synthesis of the 4-carboxylic acid isomer via methods like the Pfitzinger or Doebner reaction is generally much more efficient and practical. wikipedia.orgnih.gov
Purification and Isolation Techniques for Synthesized Compounds
Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and side products. For crystalline solids like this compound, a combination of chromatography and recrystallization is typically employed.
Chromatography is a fundamental technique for separating components of a mixture.
Column Chromatography and Flash Chromatography: These methods are widely used for the purification of quinoline derivatives. researchgate.netnih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. nih.gov For example, a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common system for purifying quinoline analogues. nih.gov The fractions containing the pure product are collected, combined, and the solvent is removed by evaporation.
High-performance liquid chromatography (HPLC) is another powerful tool, often used for analysis but also for preparative separation of quinoline carboxylic acid antibiotics. acs.org
Recrystallization is the primary method for purifying solid organic compounds. umass.edulibretexts.org The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. libretexts.orgmt.com
Procedure:
Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. umass.edumt.com Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). umass.edu
Dissolution: The impure solid is dissolved in a minimum amount of the near-boiling solvent to create a saturated solution. umass.edu
Cooling: The solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the compound decreases, and pure crystals form. libretexts.org Rapid cooling can trap impurities.
Isolation: The purified crystals are collected by vacuum filtration, separating them from the solvent and dissolved impurities. libretexts.org
Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent. umass.edugoogle.com
For quinoline derivatives, solvents like methanol, ethanol, or mixtures such as methanol-acetone are often used for recrystallization. google.com
Structure Activity Relationship Sar Studies of Quinoline 4 Carboxylic Acid Derivatives with an Emphasis on 8 Substitution
Influence of the Carboxylic Acid Moiety at Position 4 on Biological Activity
The carboxylic acid group at the C4 position of the quinoline (B57606) ring is a crucial pharmacophore for the biological activity of this class of compounds. nih.govnih.gov Research has consistently demonstrated that this acidic moiety is a strict requirement for the inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov Its ability to form critical interactions, such as salt bridges or hydrogen bonds with key amino acid residues within the active site of target enzymes, is fundamental to its inhibitory potential. nih.gov
The significance of the C4-carboxylic acid is highlighted in studies of compounds like brequinar (B1684385), where this group is essential for its anticancer activity. nih.gov Any modification or replacement of the carboxylic acid with other functional groups typically leads to a significant loss of biological activity, underscoring its indispensable role in the molecular interactions that drive the therapeutic effects of these derivatives. nih.gov The deprotonated carboxylate form at physiological pH is often key to establishing strong electrostatic interactions with the target protein.
Impact of Substituents at Position 8 (e.g., Ethyl Group)
Substituents on the benzo portion of the quinoline ring, particularly at the C8 position, play a significant role in modulating the activity of quinoline-4-carboxylic acid derivatives. The nature of the substituent at this position can influence the compound's steric, electronic, and conformational properties, thereby affecting its binding affinity and selectivity for its biological target.
The introduction of alkyl groups, such as an ethyl group, at the C8 position can have a profound impact on the molecule's interaction with its target.
Steric Effects : The size and bulk of the alkyl group at C8 can influence the orientation of the entire quinoline scaffold within a binding pocket. An ethyl group, being larger than a methyl group, can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the specific topology of the active site. This steric bulk can force the molecule into a specific conformation that enhances its interaction with the target protein. Conversely, an overly bulky substituent could clash with amino acid residues, preventing optimal binding. Studies on related heterocyclic systems have shown that increasing the cone angle of substituents can lead to a decrease in reaction efficiency, a principle that can be extrapolated to receptor binding. elsevierpure.com
Electronic Effects : Alkyl groups, including the ethyl group, are electron-donating through an inductive effect (+I). This can increase the electron density of the quinoline ring system. Such electronic modulation can influence the reactivity of the molecule and the strength of its interactions, such as π-π stacking with aromatic residues in the binding site. The electronic properties of substituents have been shown to influence the catalytic efficiency in reactions involving quinoline derivatives, which suggests a parallel role in receptor-ligand interactions. elsevierpure.com
The biological activity of 8-substituted quinoline-4-carboxylic acids can be fine-tuned by varying the substituent at this position. A comparison of an ethyl group with other common substituents illustrates the diverse effects on reactivity and biological interactions.
| Substituent at C8 | Electronic Effect | Steric Effect (Size) | Potential Impact on Biological Interactions |
| Ethyl (-CH₂CH₃) | Electron-donating (+I) | Moderate | Can provide favorable van der Waals interactions and influence conformation through its moderate bulk. |
| Fluoro (-F) | Electron-withdrawing (-I), Weakly electron-donating (+M) | Small | Can form hydrogen bonds and alter the electrostatic potential of the ring. Its small size minimizes steric hindrance. elsevierpure.com |
| Methyl (-CH₃) | Electron-donating (+I) | Small | Similar to ethyl but with less steric bulk, potentially allowing for a different binding orientation. |
| Nitro (-NO₂) | Strongly electron-withdrawing (-I, -M) | Moderate | Significantly alters the electronic properties of the quinoline ring, potentially forming specific interactions with polar residues. Its introduction has been noted to sometimes lead to the formation of different product types in certain reactions. researchgate.net |
Role of Substituents at Position 2 and Other Positions
While the C4 and C8 positions are critical, substituents at other positions on the quinoline ring also contribute significantly to the structure-activity relationship.
The C2 position of the quinoline-4-carboxylic acid scaffold has been identified as a site where large, hydrophobic substituents are not only well-tolerated but often necessary for high potency. nih.govaminer.cn SAR studies on numerous derivatives have shown that bulky groups, such as substituted phenyl rings or other aromatic systems, at this position can lead to a substantial increase in inhibitory activity. nih.gov
For instance, the introduction of a fluorine atom at the C6 position, as seen in brequinar, has been shown to enhance activity. nih.gov Substitutions on the benzo ring can impact the molecule's pharmacokinetic properties as well, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of substituents on this part of the quinoline scaffold is a common strategy in medicinal chemistry to fine-tune the potency, selectivity, and drug-like properties of quinoline-4-carboxylic acid derivatives. researchgate.net
Correlation of Structural Modifications with Biological Response
The biological activity of quinoline-4-carboxylic acid derivatives can be significantly modulated by the nature of the substituent at the 8-position of the quinoline ring. Research has shown that even minor alterations to the substituent at this position can lead to substantial changes in potency and selectivity across various biological targets, including enzymes and pathogenic microorganisms.
A study focusing on the antitubercular activity of halogen-substituted 2-([1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acids demonstrated the critical role of the C-8 substituent. The introduction of halogens such as fluorine, chlorine, or bromine at the C-8 position resulted in a notable loss of inhibitory activity against Mycobacterium tuberculosis H37Rv. This suggests that for this particular biological target, the 8-position may be sensitive to steric bulk or electronic effects of halogen atoms, which could interfere with the optimal binding of the molecule to its target.
In contrast, studies on other biological targets have revealed that substitution at the 8-position can be advantageous. For instance, in the development of inhibitors for the Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore. Molecular modeling suggested that the 8-hydroxy group plays a key role in the interaction with the ATP-binding pocket of the enzyme, specifically forming hydrogen bonds with the residues Asp186 and Lys67, which is thought to be responsible for the kinase inhibitory potency. nih.gov
Furthermore, research into 8-substituted quinolines as anticonvulsant and antihypertensive agents has shown promising results. Specifically, derivatives featuring a 2-hydroxypropyloxyquinoline moiety at the 8-position displayed excellent activity in both areas. nih.gov This highlights that larger, more complex substituents at the 8-position can be well-tolerated and even beneficial for certain biological activities.
While specific data on the biological activity of 8-Ethylquinoline-4-carboxylic acid is not extensively available in the reviewed literature, the existing SAR studies on related 8-substituted analogs provide valuable insights. The varied impact of different substituents at the 8-position—from the detrimental effect of halogens in an antitubercular context to the beneficial role of a hydroxyl group in Pim-1 kinase inhibition and a 2-hydroxypropyloxy group in anticonvulsant activity—underscores the nuanced and target-dependent nature of the structure-activity relationship for this class of compounds. The following interactive data tables summarize the findings from various studies on 8-substituted quinoline derivatives, offering a comparative look at how different modifications at this position influence their biological response.
Interactive Data Table: Biological Activity of 8-Substituted Quinolines
| Compound ID | 8-Substituent | Target/Assay | Activity | Source |
| 1 | -F | M. tuberculosis H37Rv | Inactive | mdpi.com |
| 2 | -Cl | M. tuberculosis H37Rv | Inactive | mdpi.com |
| 3 | -Br | M. tuberculosis H37Rv | Inactive | mdpi.com |
| 4 | -OH | Pim-1 Kinase Inhibition | Active | nih.gov |
| 5 | -O-CH2CH(OH)CH2- | Anticonvulsant (MES) | Active | nih.gov |
| 6 | -O-CH2CH(OH)CH2- | Antihypertensive | Active | nih.gov |
Interactive Data Table: Antimicrobial Activity of Iodo-Quinoline Derivatives
| Compound ID | 8-Substituent | Bacterial Strain | MIC (µg/mL) | Source |
| 7 | -I | S. epidermidis | >100 | mdpi.com |
| 8 | -I | K. pneumoniae | >100 | mdpi.com |
| 9 | -I | C. parapsilosis | >100 | mdpi.com |
These tables clearly illustrate that the substituent at the 8-position of the quinoline-4-carboxylic acid core is a key determinant of biological activity, with its effect being highly dependent on the specific therapeutic target. Further research, including the synthesis and biological evaluation of this compound, is warranted to fully elucidate the therapeutic potential of this particular derivative.
Mechanisms of Biological Activity of Quinoline 4 Carboxylic Acid Derivatives
Enzyme Inhibition Mechanisms
The diverse biological activities of quinoline-4-carboxylic acid derivatives are primarily rooted in their capacity to inhibit specific enzymes involved in critical pathological and physiological pathways. The following subsections detail the mechanisms of inhibition for several key enzymes.
Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.gov The inhibition of this enzyme leads to pyrimidine depletion, which in turn halts the cell cycle in the S-phase, a stage that requires a significant supply of nucleotides for continued cell growth. nih.gov This mechanism has been leveraged in the development of therapies for a range of diseases, including cancer, autoimmune disorders, and parasitic infections. nih.gov
Quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors of DHODH. A structure-guided approach has been employed to develop improved inhibitors based on the brequinar (B1684385) class of DHODH inhibitors. researchgate.net The essential pharmacophore of these inhibitors includes the quinoline (B57606) core and the carboxylic acid group. The carboxylate of these compounds forms a salt bridge with Arg136 and can have a hydrogen bond interaction with Gln47 within the brequinar-binding pocket of DHODH. nih.gov The rest of the molecule, including the quinoline core, engages in hydrophobic interactions with residues such as M43, L58, and A59. nih.gov
Researchers have designed and synthesized novel quinoline-based analogues with the aim of forming new hydrogen-bonding interactions with residues like T63 and Y356 in the binding pocket. researchgate.net This has led to the discovery of highly potent inhibitors. For instance, one such quinoline-based analogue demonstrated a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.govresearchgate.net Further optimization led to other potent compounds, including a 1,7-naphthyridine (B1217170) derivative with a DHODH IC₅₀ of 28.3 ± 3.3 nM that forms a novel hydrogen bond with Y356. nih.govresearchgate.net
Additionally, quinoline-4-carboxylic acid-chalcone hybrids have been synthesized and evaluated as potential human DHODH (hDHODH) inhibitors. nih.gov Molecular docking studies of these hybrids suggest that they occupy a narrow tunnel within the N-terminus of hDHODH, which may prevent the natural cofactor, ubiquinone, from accessing the flavin mononucleotide required for the redox reaction. nih.gov Several of these hybrids exhibited greater hDHODH inhibitory activity than the reference drug leflunomide, with IC₅₀ values in the range of 0.12 to 0.58 μM. nih.gov
Table 1: Potency of Selected Quinoline-4-carboxylic Acid Derivatives as DHODH Inhibitors This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Target | IC₅₀ (nM) | Key Interactions | Reference |
|---|---|---|---|---|---|
| Quinoline-based Analogue | Analogue 41 | DHODH | 9.71 ± 1.4 | Salt bridge with Arg136, H-bond with Gln47 | nih.gov, researchgate.net |
| Quinoline-based Analogue | Analogue 43 | DHODH | 26.2 ± 1.8 | Water-mediated H-bond with T63 | nih.gov, researchgate.net |
| 1,7-Naphthyridine Analogue | Analogue 46 | DHODH | 28.3 ± 3.3 | H-bond with Y356 | nih.gov, researchgate.net |
| Quinoline-4-carboxylic acid-chalcone hybrid | - | hDHODH | 120 - 580 | Occupies narrow tunnel at N-terminus | nih.gov |
Inhibition of Histone Deacetylases (HDACs) and Isoform Selectivity
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histone proteins. researchgate.netacs.org The inhibition of HDACs has been extensively explored as a strategy for cancer therapy. researchgate.netacs.org Quinoline-4-carboxylic acid derivatives have been incorporated into the design of novel HDAC inhibitors.
Specifically, the 2-substituted phenylquinoline-4-carboxylic acid group has been used as the "cap" moiety of HDAC inhibitors. researchgate.net In a typical HDAC inhibitor structure, the cap group interacts with the opening of the HDAC active site. researchgate.net The design of these molecules often includes a zinc-binding group (ZBG), such as hydroxamic acid or hydrazide, and a linker that connects the cap and the ZBG. researchgate.net
Research has shown that certain 2-substituted phenylquinoline-4-carboxylic acid derivatives exhibit significant selectivity for specific HDAC isoforms. researchgate.net For example, a compound designated as D28, which incorporates a 2-substituted phenylquinoline-4-carboxylic acid cap, has demonstrated notable selectivity for HDAC3. researchgate.net This is significant because selective HDAC inhibitors are thought to offer therapeutic specificity and potentially better safety profiles compared to non-selective inhibitors. researchgate.netacs.org The use of hydrazides as the ZBG has been particularly associated with selectivity for class I HDACs, especially HDAC3. researchgate.netacs.org
The interaction of the cap group with the surface recognition region of the HDAC enzyme can influence both the inhibitory activity and the isoform selectivity. nih.gov For instance, the introduction of a levofloxacin (B1675101) unit, which contains a quinolone structure, as part of the cap region has been shown to enhance the interaction with HDAC1, HDAC2, and HDAC6. nih.gov The specific interactions, such as hydrogen bonds formed between the levofloxacin unit and residues like S568 in HDAC6, can contribute to isoform selectivity. nih.gov
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, including prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-2 is often induced during inflammation and is a key target for anti-inflammatory drugs.
A series of 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors. frontiersin.org These compounds typically feature a methylsulfonyl COX-2 pharmacophore at the para position of a C-2 phenyl ring. frontiersin.org The structure-activity relationship of these derivatives has been investigated by modifying the substituents on the C-7 and C-8 positions of the quinoline ring. frontiersin.org
One particularly potent and highly selective COX-2 inhibitor identified from this class of compounds is 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e). frontiersin.org This compound exhibited a COX-2 IC₅₀ of 0.043 μM and a selectivity index greater than 513, making it more potent than the reference drug celecoxib (B62257) (COX-2 IC₅₀ = 0.060 μM; SI = 405). frontiersin.org
Molecular modeling studies have provided insights into the binding mode of these inhibitors. The p-MeSO₂ substituent on the C-2 phenyl ring of compound 9e orients itself into the secondary pocket of the COX-2 enzyme, interacting with residues such as Arg513, Phe518, and Val523. frontiersin.org Meanwhile, the carboxyl group of the quinoline scaffold can form an interaction with Arg120. frontiersin.org The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring was found to be important for COX-2 inhibitory activity. frontiersin.org
Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE)
Tumor necrosis factor-alpha converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), is a key enzyme in the processing of tumor necrosis factor-alpha (TNF-α). TACE cleaves the membrane-bound precursor of TNF-α to its soluble, active form, which is a major mediator of inflammation.
While a direct and detailed mechanism of TACE inhibition by 8-Ethylquinoline-4-carboxylic acid is not extensively documented in the reviewed literature, there is evidence linking the quinoline-4-carboxylic acid scaffold to TACE inhibition. A review on the Pfitzinger reaction, a method for synthesizing quinoline-4-carboxylic acids, notes that a TACE inhibitor with the designation WAY-281418 has been prepared from a 2-methylquinoline-4-carboxylic acid intermediate. researchgate.net This suggests that the quinoline-4-carboxylic acid core can serve as a foundational structure for the development of TACE inhibitors. The specific interactions and inhibitory mechanism would likely involve the quinoline scaffold binding to the active site of the TACE enzyme, but further research is needed to fully elucidate these details.
Inhibition of Human Non-Pancreatic Secretory Phospholipase A2 (hnps-PLA2)
Human non-pancreatic secretory phospholipase A2 (hnps-PLA2) is an enzyme that plays a role in a variety of inflammatory processes. The inhibition of this enzyme is a therapeutic strategy for managing these conditions.
2-Hydroxyquinoline-4-carboxylic acid (HQC), a derivative of quinoline-4-carboxylic acid, has been identified as a promising inhibitor of hnps-PLA2. nih.gov In vitro studies have demonstrated that certain derivatives of HQC exhibit favorable IC₅₀ values, indicating strong inhibitory activity against this enzyme. nih.gov The mechanism of inhibition likely involves the interaction of the quinoline-4-carboxylic acid scaffold with the active site of hnps-PLA2, thereby preventing the binding of its substrate.
Enzyme Inhibition as a General Probe in Biological Assays
The quinoline-4-carboxylic acid scaffold has proven to be a versatile platform for the development of inhibitors against a wide range of enzymes. Its derivatives have been successfully designed to target enzymes with diverse functions and active site architectures, including oxidoreductases (DHODH), hydrolases (HDACs, COX, TACE, hnps-PLA2), and others. This adaptability makes the quinoline-4-carboxylic acid core a valuable tool in biological assays and drug discovery.
The ability to systematically modify the substituents at various positions on the quinoline ring allows for the fine-tuning of inhibitory potency and selectivity. As demonstrated in the preceding sections, strategic modifications can lead to highly potent and isoform-selective inhibitors. This chemical tractability makes quinoline-4-carboxylic acid derivatives useful as general probes to investigate the structure and function of different enzymes and to validate them as therapeutic targets. The core structure provides a rigid framework that can be elaborated with various functional groups to explore the chemical space of an enzyme's active site.
Antioxidant and Antiradical Mechanisms
Derivatives of quinoline-4-carboxylic acid are recognized for their antioxidant and antiradical properties. ukrbiochemjournal.orgnih.govresearchgate.net This activity is crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous pathological conditions. The mechanisms underlying this protective effect are multifaceted, primarily involving the neutralization of reactive free radicals.
A primary mechanism by which quinoline-4-carboxylic acid derivatives exert their antioxidant effect is through the donation of hydrogen atoms to neutralize free radicals. ui.ac.idui.ac.id Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test are commonly used to evaluate this radical scavenging ability. ui.ac.idui.ac.idmdpi.com In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, reducing it to a non-radical form, which can be measured spectrophotometrically. ui.ac.idmdpi.com
Studies on various quinoline-4-carboxylic acid derivatives demonstrate their capacity for hydrogen radical donation. ui.ac.idui.ac.id For instance, research comparing derivatives has shown that the molecular structure significantly influences scavenging efficacy. In one study, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited greater DPPH radical inhibition than 2-methylquinoline-4-carboxylic acid, suggesting that the presence of an additional aromatic ring helps to stabilize the resulting antioxidant radical through resonance. ui.ac.id The ability to donate a hydrogen atom is often attributed to the acidic proton of the carboxylic acid group, which is relatively easy to release. ui.ac.id This capacity for direct radical scavenging is a key component of their antioxidant profile. nih.govresearchgate.net
| Compound | DPPH Inhibition (%) at 5 mg/L | Source |
|---|---|---|
| Isatin (B1672199) (precursor) | 0% | ui.ac.idui.ac.id |
| 2-Methylquinoline-4-carboxylic acid | ~30.25% | ui.ac.idui.ac.id |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | ~40.43% | ui.ac.idui.ac.id |
While direct studies on the inhibition of protein oxidation by this compound are not prominent in the available literature, the established antiradical and antioxidant properties of the quinoline-4-carboxylic acid class suggest a protective role. ukrbiochemjournal.orgnih.gov Oxidative modification of proteins is a consequence of damage inflicted by reactive oxygen species (ROS), leading to alterations in protein structure and function. Antioxidants that function as radical scavengers can theoretically protect proteins by neutralizing these damaging radicals before they can interact with the protein backbone or amino acid side chains.
For example, related heterocyclic compounds like β-carbolines have been shown to protect against the oxidative hydroxylation of deoxyguanosine, a component of DNA. nih.gov This indicates that radical scavengers can prevent oxidative damage to critical biomolecules. By extension, the hydrogen-donating capability of quinoline-4-carboxylic acid derivatives would be expected to offer similar protection to proteins, thereby preserving their biological function. However, specific research detailing this mechanism for this class of compounds is an area requiring further investigation.
Molecular Interactions and Pathway Modulation
Beyond direct antioxidant effects, the biological activities of quinoline-4-carboxylic acid derivatives are mediated by their specific interactions with biological macromolecules and their ability to modulate cellular signaling pathways.
The quinoline-4-carboxylic acid scaffold is a versatile pharmacophore that can be tailored to bind with high affinity and specificity to the active sites of various enzymes and receptors. nih.gov This binding can lead to the inhibition or modulation of the target's activity, forming the basis for their therapeutic potential. acs.orgresearchgate.net Molecular docking studies and enzymatic assays have revealed that these compounds can interact with a range of biological targets. frontiersin.orgresearchgate.net
For example, different derivatives have been designed and shown to inhibit enzymes critical in cancer and infectious diseases, such as Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), and bacterial DNA gyrase. frontiersin.orgmdpi.comnih.gov The binding is often facilitated by the planar quinoline structure, which can engage in π-stacking interactions, while the carboxylic acid group can form key hydrogen bonds or chelate metal ions within the active site. nih.govmdpi.com
| Target Enzyme/Receptor | Compound Class/Derivative | Observed Effect | Source |
|---|---|---|---|
| DNA Gyrase (Mtb) | Arylated Quinoline Carboxylic Acids | Inhibition | mdpi.com |
| Signal transducer and activator of transcription 3 (STAT3) | YHO-1701 (a quinoline-4-carboxylic acid derivative) | Inhibition | acs.org |
| Dihydroorotate Dehydrogenase (DHODH) | Quinoline-based analogues | Potent Inhibition (e.g., IC50 = 9.71 nM) | nih.gov |
| Sirtuin 3 (SIRT3) | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Selective Inhibition (e.g., IC50 = 7.2 µM) | frontiersin.orgnih.gov |
| Acetylcholinesterase (AChE) | Substituted quinolines | Inhibition (Ki values in nM range) | researchgate.net |
| Aurora A Kinase | Quinazoline-based carboxylic acids | Selective Inhibition | nih.gov |
The anti-inflammatory properties of quinoline-4-carboxylic acid derivatives are linked to their ability to modulate the production of cytokines, which are key signaling molecules in the immune response. Research has demonstrated that certain quinoline-4-carboxylic acids can exhibit significant anti-inflammatory effects. nih.gov In studies using mouse macrophages stimulated with lipopolysaccharide (LPS)—a potent inducer of pro-inflammatory cytokines—selected quinoline-4-carboxylic acids showed appreciable anti-inflammatory activity without causing cytotoxicity. nih.gov This suggests that these compounds can interfere with the inflammatory cascade, potentially by inhibiting pathways that lead to the synthesis and release of cytokines like TNF-α, IL-6, and IL-1β.
The ability of a compound to exert a biological effect often depends on its capacity to cross or interact with cellular membranes. Some derivatives of quinoline-4-carboxylic acid have been shown to interact with and alter the properties of biological membranes. nih.gov For example, studies on the fungus Botrytis cinerea found that certain quinoline-4-carboxylic acid derivatives that induced morphological changes also increased the permeability of the plasma membrane. nih.gov This indicates a direct interaction with the lipid bilayer or membrane-associated proteins, leading to a loss of membrane integrity. Furthermore, the design of quinazoline-based carboxylic acid derivatives has taken into account the need to enhance passage across the lipophilic cell membrane to reach intracellular targets. nih.gov These interactions are critical for the compound's bioavailability and ability to engage with intracellular enzymes and receptors.
Chelation of Metal Ions by Quinolinecarboxylate Derivatives
Quinoline-4-carboxylic acid derivatives possess the ability to form complexes with various metal ions, a characteristic that is believed to play a role in their biological activities. The arrangement of the carboxylic acid group at position 4 and the nitrogen atom within the quinoline ring system creates a prime site for chelation. This structural feature allows these compounds to bind with divalent metal ions. nih.govnih.gov It is hypothesized that this chelation is a potential molecular mechanism for some of the pharmacological properties observed in these derivatives. nih.gov
The capacity for metal chelation is not unique to 4-carboxylic acid derivatives within the broader quinoline class. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent, and its ability to form complexes with divalent metal ions is a key aspect of its diverse biological effects. nih.govresearchgate.net Research into various quinoline derivatives has highlighted the importance of the relative positioning of the nitrogen atom and a functional group, such as a hydroxyl or carboxyl group, in facilitating metal ion binding.
Studies on compounds structurally related to this compound have explored how modifications to the quinoline scaffold can influence their therapeutic potential, with the chelating property often being a focal point of such investigations.
Metabolic Pathways and Degradation Studies
The environmental fate and microbial breakdown of quinoline-4-carboxylic acid have been the subject of scientific inquiry, providing insights into the metabolic pathways involved in its degradation.
Bacterial Degradation of Quinoline-4-carboxylic Acid
Several bacterial strains capable of utilizing quinoline-4-carboxylic acid as their sole source of carbon and energy have been isolated from soil samples. nih.govcolab.ws These microorganisms play a crucial role in the environmental breakdown of this compound. Among the identified bacteria are species from the genera Microbacterium, Agrobacterium, and Pimelobacter. nih.govcolab.ws
In laboratory settings, these bacteria are typically isolated through enrichment cultures containing quinoline-4-carboxylic acid as the primary nutrient source. oup.comoup.com Once isolated, pure cultures are grown in media where their ability to degrade the compound can be monitored and studied in detail. oup.comoup.com The initial step in the microbial metabolism of quinoline-4-carboxylic acid often involves a hydroxylation reaction. oup.com
Identification of Metabolites and Degradation Products
Studies on the bacterial degradation of quinoline-4-carboxylic acid have led to the identification of several key metabolites, revealing the stepwise nature of the breakdown process. The specific metabolites that accumulate can vary depending on the bacterial strain and whether wild-type or mutant strains are used. nih.govcolab.ws
One of the commonly identified initial metabolites is 2-oxo-1,2-dihydroquinoline-4-carboxylic acid . nih.govcolab.wsoup.comoup.comnih.gov This intermediate is formed through the hydroxylation of the quinoline ring. Further metabolism can lead to the formation of other compounds.
The table below summarizes the metabolites identified from the degradation of quinoline-4-carboxylic acid by different bacterial species.
| Bacterial Species | Identified Metabolites and Degradation Products |
| Microbacterium sp. | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid, 2,3-dihydroxyphenyl-succinic acid nih.govcolab.wsoup.comoup.com |
| Agrobacterium sp. | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid nih.govcolab.ws |
| Pimelobacter simplex | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid nih.govcolab.ws |
The identification of these intermediates has been crucial in proposing a degradation pathway for quinoline-4-carboxylic acid by these microorganisms. oup.com
Derivatives and Analogues Research of 8 Ethylquinoline 4 Carboxylic Acid
Modification Strategies for Enhanced Bioactivity or Specificity
The biological activity of quinoline-4-carboxylic acid derivatives can be significantly modulated through various chemical modifications. These strategies aim to alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, to optimize its interaction with biological targets.
A primary strategy involves the introduction of various substituents onto the quinoline (B57606) ring system. For instance, the modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives has been shown to increase antioxidant activity. ui.ac.id The nature and position of these substituents are critical. For example, the presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold has been found to impart good antibacterial activity, making these derivatives suitable for further modifications to develop more effective antimicrobial agents. researchgate.netmdpi.com
Another key modification strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical and chemical properties to enhance the desired biological activity or to reduce toxicity. spirochem.comdrughunter.com For the carboxylic acid group at position 4, common bioisosteres include tetrazoles, oxadiazolinones, and hydroxamic acids, which can modulate the acidity and pharmacokinetic profile of the molecule. drughunter.comcambridgemedchemconsulting.com These replacements can influence membrane permeability and oral bioavailability. drughunter.com For the ethyl group at position 8, bioisosteric replacements could include other small alkyl groups, alkoxy groups, or halogens to fine-tune the lipophilicity and steric interactions in the binding pocket of a target enzyme or receptor.
Structure-activity relationship (SAR) studies on quinolones have indicated that the introduction of basic groups can be beneficial for regulating physicochemical properties and influencing potency and spectrum of activity. mdpi.com Furthermore, a structure-guided approach, utilizing high-resolution crystal structures of target proteins, can inform the design of analogues with novel interactions, such as additional hydrogen bonds, with the binding site.
Table 1: Potential Modification Strategies for 8-Ethylquinoline-4-carboxylic Acid
| Modification Site | Strategy | Potential Effect |
| Position 2 | Introduction of aryl or heteroaryl groups | Enhance antibacterial or other bioactivities |
| Position 4 (Carboxylic Acid) | Bioisosteric replacement (e.g., tetrazole, hydroxamic acid) | Modulate acidity, improve pharmacokinetics |
| Position 8 (Ethyl Group) | Bioisosteric replacement (e.g., methyl, methoxy, fluoro) | Fine-tune lipophilicity and steric interactions |
| Quinoline Ring | Introduction of basic substituents | Regulate physicochemical properties, enhance potency |
Investigation of Fluorinated Quinoline-4-carboxylic Acids
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated quinolines, in particular, have shown significant potential in various therapeutic areas.
Research on analogues such as 8-fluoro-2-methylquinoline-4-carboxylic acid has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Fluorinated quinolines are known to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria, which is the basis for their antimicrobial effects. The presence of a fluorine atom at position 8 can influence the electronic properties of the quinoline ring system and affect the compound's interaction with its molecular targets. For instance, in a series of quinazoline (B50416) derivatives, a fluorine atom on the main scaffold was found to have an additional inhibitory effect on Aurora A kinase. mdpi.com
The synthesis of fluorinated quinolines can be challenging. Common methods include the Doebner-von Miller reaction followed by fluorination steps. However, direct synthesis can be limited by the low reactivity of precursors to nucleophilic substitution at position 8.
Table 2: Comparison of a Fluorinated Quinoline Analogue
| Compound | Key Structural Feature | Reported Biological Activities |
| 8-Fluoro-2-methylquinoline-4-carboxylic acid | Fluorine at position 8, Methyl at position 2 | Antimicrobial, anticancer, anti-inflammatory |
Studies on Thio-substituted Quinoline-4-carboxylic Acids
The replacement of an oxygen atom with a sulfur atom in a functional group can lead to significant changes in the biological activity of a molecule. Thiocarboxylic acids, for example, are generally more acidic than their carboxylic acid counterparts. wikipedia.org The investigation of thio-substituted quinoline-4-carboxylic acids has revealed promising antibacterial activity.
A series of C-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been prepared and evaluated for their antibacterial properties. nih.gov In these studies, various alkylthio, arylthio, and heteroarylthio groups were introduced at the C-7 position. Among these, a 2-aminoethylthio group was found to be the most effective for enhancing in vitro antibacterial activity. nih.gov
The synthesis of thiocarboxylic acids can be achieved by treating an acid chloride with a hydrosulfide (B80085) salt. wikipedia.org For the quinoline scaffold, 4-chloroquinolines can serve as precursors for the synthesis of (quinoline-4-ylthio)carboxylic acids. lp.edu.ua These thio-derivatives can then be further modified to generate a library of compounds for biological screening. lp.edu.ua
While specific research on thio-substituted this compound is not available, the established synthetic routes and the promising antibacterial activity of other thio-substituted quinolines suggest that the synthesis and biological evaluation of 8-ethyl-4-thioquinoline-4-carboxylic acid and its derivatives could lead to the discovery of novel bioactive compounds.
Research on Phenyl- and Aryl-substituted Quinoline-4-carboxylic Acids
The introduction of phenyl and other aryl substituents at the 2-position of the quinoline-4-carboxylic acid core is a well-established strategy for generating compounds with diverse pharmacological activities. researchgate.netresearchgate.net These aryl groups can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions, thereby influencing binding affinity and selectivity.
Numerous studies have focused on the synthesis and biological evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives. For example, a series of these compounds were synthesized and showed promising antibacterial activity. mdpi.com The presence of an aromatic ring at the 2-position was found to be a key determinant of this activity. ui.ac.id In another study, 2-substituted phenylquinoline-4-carboxylic acid derivatives were developed as novel histone deacetylase (HDAC) inhibitors, with some compounds exhibiting selectivity for specific HDAC isoforms. nih.gov Furthermore, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of proteins, with potential applications in cancer therapy. nih.govfrontiersin.org
The synthesis of these derivatives is often achieved through the Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov The Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, is another common method. ui.ac.id
While there is a lack of direct research on 2-phenyl- or 2-aryl-substituted this compound, the extensive body of work on other 2,8-disubstituted quinoline-4-carboxylic acids provides a strong rationale for exploring this chemical space. The combination of an 8-ethyl group with various phenyl and aryl substituents at the 2-position could lead to novel compounds with enhanced or new biological activities.
Table 3: Examples of Biologically Active 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound Class | Biological Target/Activity | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Antibacterial | mdpi.com |
| 2-Substituted phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) Inhibition | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 Inhibition | nih.govfrontiersin.org |
| 2-Aryl-4,6-disubstituted quinolines | VGFR Tyrosine Kinase Inhibition | researchgate.net |
Synthesis and Exploration of Other Heterocyclic Fused Systems
Fusing additional heterocyclic rings to the quinoline scaffold is a powerful strategy to create more complex and rigid molecular architectures, often leading to enhanced biological activity and target specificity. A wide variety of fused quinoline systems have been synthesized and evaluated for their pharmacological potential. nih.gov
Several synthetic methods are employed to construct these fused systems. For example, the Fischer indole (B1671886) cyclization is a classic method used to create indole rings fused to other heterocycles. google.com This approach has been used to prepare tetracyclic indole compounds from aryl hydrazines and cyclic ketones. google.com Other strategies involve the intramolecular cyclization of appropriately substituted quinoline precursors. For instance, triazole rings can be fused to the quinoline core by reacting a quinoline derivative bearing a hydrazine (B178648) group with suitable reagents. nih.gov
The biological activities of these fused systems are diverse. For example, substituted heterocycle fused gamma-carbolines have shown utility as agonists or antagonists of serotonin (B10506) receptors. google.com The fusion of a triazole ring to the 8-hydroxyquinoline (B1678124) scaffold has been explored for antifungal activity. nih.gov
Although no specific examples of heterocyclic systems fused to this compound are reported, the general synthetic methodologies are applicable. Starting from appropriately functionalized this compound derivatives, it would be feasible to construct a variety of fused systems, such as pyrazolo[4,3-c]quinolines, isoxazolo[4,3-c]quinolines, and triazolo[4,5-c]quinolines. The exploration of these novel heterocyclic fused systems represents a promising avenue for the discovery of new bioactive molecules.
Synthesis of Enantioisotopomers for Mechanistic Studies
The study of reaction mechanisms and the metabolic fate of drugs often requires the use of isotopically labeled compounds. Enantioisotopomers are stereoisomers that differ only in the isotopic substitution of one or more atoms. Their synthesis and use can provide valuable insights into the stereoselectivity of enzymatic reactions and binding interactions.
The preparation of enantiomerically pure compounds is a significant challenge in organic synthesis. Chiral resolution using chiral acids, such as chiral sulfonic acids or mono- or di-carboxylic acids, is a common technique to separate enantiomers. google.com Catalytic asymmetric synthesis is another powerful approach to directly produce enantiomerically enriched products.
While the synthesis of enantioisotopomers of this compound for mechanistic studies has not been specifically reported, the general principles of asymmetric synthesis and chiral separation are applicable. For instance, if a chiral center were introduced into the molecule, for example, by modification of the ethyl group or by the addition of a chiral substituent, the resulting enantiomers could be separated. Subsequent isotopic labeling of one of the enantiomers would yield the desired enantioisotopomer.
The use of such labeled compounds could be instrumental in elucidating the mechanism of action of this compound derivatives. For example, they could be used in metabolic studies to track the fate of the drug in vivo or in binding assays to determine the stereochemical requirements for interaction with a biological target. Although a nascent area of research for this specific scaffold, the synthesis of enantioisotopomers represents a sophisticated tool for detailed mechanistic investigations.
Potential Research Applications and Future Academic Directions
Utility as Building Blocks in the Synthesis of More Complex Heterocyclic Compounds
Quinoline-4-carboxylic acids are pivotal starting materials in synthetic medicinal chemistry for constructing more elaborate pharmacologically active molecules. researchgate.net The core quinoline (B57606) structure is a feature of many natural products and bioactive compounds. nih.gov Synthetic chemists utilize established reactions like the Doebner and Pfitzinger condensations to produce the quinoline-4-carboxylic acid scaffold. researchgate.net
These reactions typically involve the condensation of anilines, aldehydes, and pyruvic acid (Doebner reaction) or isatins with carbonyl compounds (Pfitzinger reaction). nih.govnih.gov Modern advancements have introduced green chemistry principles to these classic methods, employing techniques like microwave irradiation and solvent-free conditions to improve yields and reduce reaction times. researchgate.netresearchgate.net
Once synthesized, the carboxylic acid group at the 4-position serves as a versatile handle for further functionalization. For instance, it can be converted into esters (quinoline-4-carboxylates) or amides (quinoline-4-carboxamides) through reactions with alcohols or amines, respectively. researchgate.net These transformations open pathways to new classes of compounds with potentially unique biological activities. For example, quinoline-4-carboxamide derivatives bearing a triazole moiety have been synthesized as potential microbial inhibitors. researchgate.net The development of one-pot synthesis protocols further streamlines the production of these complex derivatives, making the quinoline-4-carboxylic acid core an efficient building block for creating diverse molecular architectures. researchgate.net
Application as Probes for Biological Assays and Mechanistic Studies
The quinoline scaffold is integral to many biologically active molecules, making its derivatives, such as 8-Ethylquinoline-4-carboxylic acid, attractive candidates for developing probes for biological assays and for studying biochemical mechanisms. nih.gov These compounds can be strategically modified to interact with specific biological targets.
A notable application is in the design of enzyme inhibitors. For example, derivatives of quinoline-4-carboxylic acid have been developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov In these studies, the carboxylic acid group is essential for binding, forming a salt bridge with a key arginine residue in the enzyme's active site. nih.gov By systematically altering other parts of the quinoline structure, researchers can explore structure-activity relationships (SAR) and optimize inhibitor potency. nih.gov
Furthermore, computational (in silico) studies are used to predict the binding of quinoline derivatives to biological targets. For instance, quinoline-4-carboxamide derivatives have been evaluated as potential inhibitors for enzymes implicated in Alzheimer's disease through such modeling techniques. researchgate.net The ability to generate derivatives and study their interactions through X-ray co-crystallography provides detailed insights into molecular recognition events, such as the formation of novel hydrogen bonds with target residues, guiding the rational design of more effective compounds. nih.gov
Investigation of Catalytic Applications for Quinoline Carboxylic Acid Derivatives
Recent research has explored the catalytic potential of quinoline derivatives, particularly in oxidation reactions. mdpi.com Complexes formed between quinoline-based compounds and copper (II) salts have been shown to exhibit significant catalytic activity, mimicking the function of catechol oxidase enzymes. mdpi.com These enzymes catalyze the oxidation of catechols to their corresponding o-quinones, a process with various industrial applications. mdpi.com
In one study, various quinoline derivatives were tested in combination with different copper salts, such as Cu(OAc)₂, CuSO₄, Cu(NO₃)₂, and CuCl₂. mdpi.com The results indicated that the catalytic efficiency depends on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com The complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) generally demonstrated the highest catalytic activity for the oxidation of catechol to o-quinone. mdpi.com
| Ligand-Copper Complex | Catalytic Activity |
| Quinoline Derivative + Cu(OAc)₂ | High |
| Quinoline Derivative + CuSO₄ | Moderate |
| Quinoline Derivative + Cu(NO₃)₂ | Low |
| Quinoline Derivative + CuCl₂ | Low |
This table summarizes the relative catalytic activities of complexes formed between quinoline derivatives and various copper salts in the oxidation of catechol, as reported in the literature. mdpi.com
This line of research suggests that quinoline carboxylic acid derivatives could be developed into new, efficient catalysts for a range of chemical transformations.
Studies on Adsorption and Removal of Quinoline Carboxylic Acids from Aqueous Solutions
Quinoline carboxylic acids can be present as pollutants in water, necessitating effective methods for their removal. One promising area of research is the use of electroadsorption on activated carbon materials. nih.gov Studies have demonstrated that applying an electric potential to an activated carbon cloth (ACC) can significantly enhance its capacity to adsorb quinoline carboxylic acids from aqueous solutions. nih.gov
In a specific study on 8-quinolinecarboxylic acid, the removal efficiency increased from 55% in the absence of an electric field to 96% with an applied potential. nih.gov The process, termed electroadsorption, was also found to improve the kinetics of the adsorption process. nih.gov Notably, applying a cathodic potential resulted in higher removal efficiencies compared to an anodic treatment. nih.gov The enhanced adsorption was found to be largely irreversible, meaning the pollutant remains adsorbed on the carbon cloth even after the electrical potential is turned off. nih.gov
| Treatment Method | Removal Efficiency of 8-Quinolinecarboxylic Acid |
| Adsorption (No Potential) | 55% |
| Electroadsorption (Applied Potential) | 96% |
This table illustrates the significant improvement in the removal of 8-quinolinecarboxylic acid from water when using electroadsorption on an activated carbon cloth compared to simple adsorption. nih.gov
These findings highlight a viable and highly efficient method for water treatment and the remediation of water sources contaminated with quinoline-based pollutants.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-ethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, start with isatin derivatives and ethyl-substituted ketones under alkaline conditions (e.g., sodium acetate). Reaction parameters such as temperature (90–120°C), solvent choice (e.g., diphenyl ether for high-boiling conditions), and stoichiometric ratios should be systematically varied to optimize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like quinone derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H and ¹³C) : Identify the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂ adjacent to the quinoline ring) and carboxylic acid proton (δ ~12–14 ppm, broad).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₂H₁₁NO₂, theoretical [M+H]⁺ = 202.0863).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the apoptotic activity of this compound derivatives in cancer cell lines?
- Methodological Answer :
- Cell Lines : Use adherent cancer lines (e.g., HeLa, MCF-7) and include non-cancerous controls (e.g., HEK293).
- Assays :
- MTT/WST-1 : Measure cytotoxicity (IC₅₀) after 48-hour exposure.
- Annexin V/PI Staining : Quantify apoptosis vs. necrosis via flow cytometry.
- Caspase-3/7 Activation : Use fluorogenic substrates (e.g., DEVD-AMC) to confirm apoptotic pathways.
- Controls : Include positive controls (e.g., staurosporine) and vehicle-only treatments. Dose-response curves (1–100 μM) and triplicate replicates are essential for reproducibility .
Q. How should conflicting data on the antibacterial efficacy of this compound derivatives be analyzed?
- Methodological Answer : Contradictions often arise from variations in bacterial strains, assay conditions, or substituent effects.
- Standardize Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and broth microdilution.
- Structural Modifications : Compare derivatives with substituents at positions 2, 6, and 8 (e.g., chloro, methoxy) to identify critical pharmacophores.
- Mechanistic Studies : Perform time-kill assays and resistance induction experiments (serial passaging) to differentiate bacteriostatic vs. bactericidal effects .
Q. What strategies can resolve discrepancies in solubility and bioavailability predictions for this compound analogs?
- Methodological Answer :
- In Silico Tools : Use LogP predictors (e.g., MarvinSuite) and molecular dynamics simulations to model interactions with biological membranes.
- Experimental Validation :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Permeability : Caco-2 monolayer assays to predict intestinal absorption.
- Prodrug Synthesis : Introduce ester groups (e.g., ethyl ester) to enhance lipophilicity, followed by hydrolysis studies in plasma .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives targeting kinase inhibition?
- Methodological Answer :
- Library Design : Synthesize analogs with substitutions at positions 2 (electron-withdrawing groups) and 4 (carboxylic acid bioisosteres).
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases. Focus on ATP-binding pockets (e.g., EGFR, VEGFR).
- Crystallography : Co-crystallize active compounds with target kinases to identify binding modes.
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, π parameters) with IC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
